N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-11(10-3-5-17-8-10)6-13-12(14)9-2-4-16-7-9/h2-5,7-8,11H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPFJHPSHVZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=COC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Formation of the thiophene ring: The Gewald reaction is a common method, involving the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of the furan and thiophene rings: This step involves the formation of an amide bond between the furan-3-carboxylic acid and the 2-methoxy-2-(thiophen-3-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and amines.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Flexibility : The target compound’s furan-3-carboxamide core is shared with multiple analogs, but substituent variations (e.g., isoxazole in vs. thiophene in the target) influence properties like lipophilicity and bioactivity.
- Synthetic Routes : HBTU/DIPEA-mediated coupling (common in carboxamide synthesis ) and Cu-catalyzed methods are viable for the target. Extended reaction times (e.g., 3 days in ) may improve yields.
Physicochemical and Functional Comparisons
- Solubility : The methoxyethyl-thiophene branch in the target may enhance solubility compared to purely aromatic analogs (e.g., N-(3-methoxyphenyl)furan-3-carboxamide ).
- Thermal Stability : Melting points for related compounds range from 76–77°C (acetamide derivatives ) to 146–148°C (methoxyphenyl-carboxamides ), indicating substituent-dependent stability.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound consists of a furan ring and a thiophene moiety, contributing to its chemical reactivity and biological potential. The synthesis typically involves:
- Formation of the Furan Ring : Achieved through Paal-Knorr synthesis.
- Formation of the Thiophene Ring : Often via the Gewald reaction.
- Coupling Reaction : Formation of the amide bond between furan-3-carboxylic acid and 2-methoxy-2-(thiophen-3-yl)ethylamine.
Biological Activity
This compound has been investigated for various biological activities, including:
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research indicates that it may interact with molecular targets such as receptors and enzymes, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
The compound's structural components, particularly the furan and thiophene rings, have been associated with antimicrobial activity . Studies on similar compounds indicate potential efficacy against various bacterial strains, suggesting that this compound might also possess such properties .
The mechanism of action involves binding to specific molecular targets, modulating their activity through interactions at active or allosteric sites. This modulation can significantly influence biochemical pathways, potentially leading to therapeutic effects against cancer and microbial infections.
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Study: Anticancer Efficacy
In a controlled study, this compound was evaluated for its cytotoxic effects on human cancer cell lines (HeLa and A549). The results indicated that the compound exhibited significant cytotoxicity at concentrations above 25 μM, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a thiophen-3-yl ethylamine derivative with furan-3-carboxylic acid chloride. Key steps include:
- Amide bond formation : React 2-methoxy-2-(thiophen-3-yl)ethylamine with furan-3-carboxylic acid chloride in dichloromethane or THF under nitrogen, using triethylamine as a base.
- Temperature control : Maintain 0–5°C during acid chloride addition to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Optimization includes testing alternative solvents (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP) to improve yield .
Q. How is the structural integrity of this compound verified, and what analytical techniques are prioritized?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H NMR confirms methoxy (δ 3.3–3.5 ppm), thiophene (δ 6.8–7.2 ppm), and furan (δ 7.4–7.6 ppm) protons. ¹³C NMR identifies carbonyl (δ 165–170 ppm) and ether carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~308.1 g/mol).
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodology :
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM. Compare IC₅₀ values with structurally similar compounds (e.g., cyclobutanecarboxamide analogs showed IC₅₀ = 12 µM in MCF-7) .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, referencing celecoxib as a positive control.
- Solubility assessment : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How does the methoxy-thiophene moiety influence reaction mechanisms in catalytic processes?
- Analysis :
- Electronic effects : The methoxy group donates electron density via resonance, stabilizing intermediates in nucleophilic acyl substitutions. This enhances reactivity in amide bond formation compared to non-methoxy analogs .
- Steric hindrance : The 2-methoxy-2-(thiophen-3-yl)ethyl group may slow reactions at crowded active sites (e.g., enzyme inhibition assays) .
- Experimental validation : Compare reaction rates with des-methoxy analogs using kinetic studies (e.g., UV-Vis monitoring).
Q. How can contradictory data on biological activity be resolved?
- Case example : Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Metabolic instability : Perform stability studies in liver microsomes. If rapid degradation occurs, modify the structure (e.g., fluorinate the furan ring) .
- Statistical approaches : Use multivariate analysis to isolate variables (e.g., pH, temperature) affecting activity .
Q. What computational strategies predict reactivity and binding modes with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). The thiophene ring may π-stack with Tyr355, while the methoxy group hydrogen-bonds with Arg120 .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., furan C3 position) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
